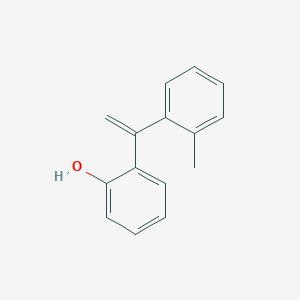
2-(1-(o-Tolyl)vinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(o-Tolyl)vinyl)phenol: is an organic compound with the molecular formula C15H14O It is a derivative of phenol, where the hydroxyl group is attached to an aromatic ring, and the vinyl group is substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(o-Tolyl)vinyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions . These reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the substitution process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-(o-Tolyl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The aromatic ring is highly reactive towards electrophiles, leading to substitutions at the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(1-(o-Tolyl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(1-(o-Tolyl)vinyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Phenol (C6H5OH): The parent compound with a hydroxyl group attached to an aromatic ring.
o-Cresol (C7H8O): Similar structure with a methyl group substituted at the ortho position.
2-Vinylphenol (C8H8O): Contains a vinyl group attached to the phenol ring.
Uniqueness: 2-(1-(o-Tolyl)vinyl)phenol is unique due to the presence of both the o-tolyl and vinyl groups, which impart specific chemical and physical properties that are not observed in the simpler phenol derivatives .
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O/c1-11-7-3-4-8-13(11)12(2)14-9-5-6-10-15(14)16/h3-10,16H,2H2,1H3 |
InChI Key |
BMVNLNLNAPGTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


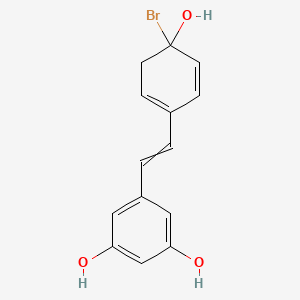
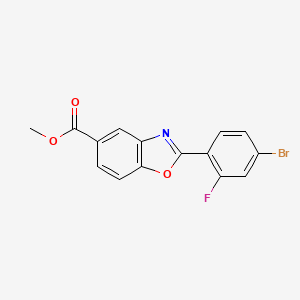

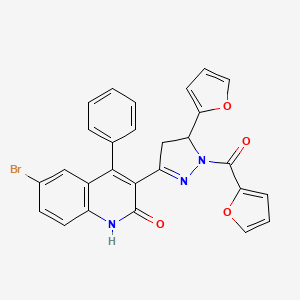
![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)



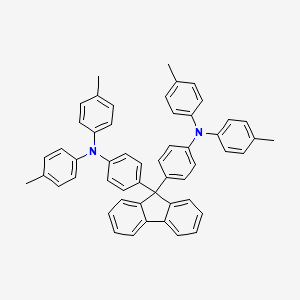

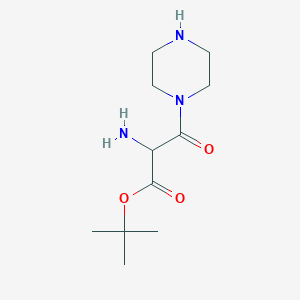
![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)
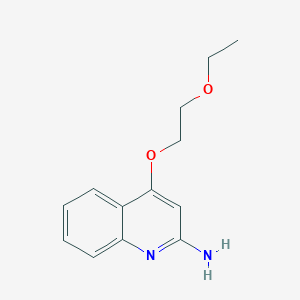
![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
